
4-Bromo-2,3-dihydrofuran
Descripción general
Descripción
“4-Bromo-2,3-dihydrofuran” is a synthetic organic compound with the molecular formula C4H5BrO . It has a molecular weight of 148.99 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The first general preparation of 4-bromo-2,3-dihydrofurans has been reported . These non-aromatic heterocycles containing a useful coupling handle are accessed via Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols, which are themselves available in just two steps from aromatic and aliphatic aldehydes and ketones .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom attached to the 4th carbon of the furan ring . The InChI string for this compound is InChI=1S/C4H5BrO/c5-4-1-2-6-3-4/h3H,1-2H2 . The Canonical SMILES for this compound is C1COC=C1Br .
Chemical Reactions Analysis
The chemical reactions involving this compound primarily involve the Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols . This reaction is a key step in the synthesis of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 148.99 g/mol . It has an XLogP3-AA value of 1.2 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 147.95238 g/mol . The topological polar surface area of the compound is 9.2 Ų . The heavy atom count is 6 .
Aplicaciones Científicas De Investigación
Synthesis and Utility
4-Bromo-2,3-dihydrofuran, a non-aromatic heterocycle, is notable for its synthesis through copper-catalyzed intramolecular cyclization. This method utilizes 1,2-dibromohomoallylic alcohols derived from aldehydes and ketones. The synthetic utility of 4-bromodihydrofurans is demonstrated in various applications (An et al., 2021).
Structural Studies
Research dating back to 1894 on 4-Bromo-2,5-dihydrofuran-2-one, a related compound, shows ambiguity in structural assignments. This study provides insights into the structure of these compounds, aiding in understanding their chemical behavior (Brecker et al., 1999).
Reaction Dynamics
An interesting study on 2,3-dihydrofuran derivatives, including 4-brominated ones, reveals a ring-opening process at the C(4)-C(5) bond. This process involves electrophilic bromination and leads to brominated products that are valuable for further synthetic transformations (Zhao et al., 2015).
Radical Cyclization
The preparation of perhydrofuro-2,3b furans via radical cyclization of bromo acetals highlights another aspect of dihydrofuran chemistry. This method provides a pathway to tetrahydro derivatives, showcasing the versatility of dihydrofuran compounds (Pezechk et al., 1986).
Synthesis of Fused Derivatives
Diastereoselective synthesis of trans-2,3-dihydrofurans using pyridinium ylide demonstrates a method to produce fused dihydrofuran derivatives. This highlights the compound's role in creating structurally diverse molecules (Wang et al., 2009).
Structural Compliance in Derivatives
A study on dihydrofuran carbonitrile derivatives, including those with bromo substitutions, shows their compliance with chloro-methyl and bromo-methyl exchange rules. These findings contribute to the understanding of structural behaviors in such compounds (Swamy et al., 2020).
Mechanistic Insights in Catalysis
Research into the Pd-catalyzed carboetherification and carboamination of 2,3-dihydrofuran offers insights into the catalytic mechanisms involving dihydrofuran derivatives. This includes characterizing palladium complexes and understanding reaction intermediates (Borrajo-Calleja et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-Bromo-2,3-dihydrofuran is a non-aromatic heterocycle It’s known that non-aromatic heterocycles are widely targeted in synthetic methodology development .
Mode of Action
The compound is prepared via Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols This process involves the interaction of the compound with its targets, leading to changes in the molecular structure
Biochemical Pathways
The compound is known to be involved in the cyclization of 1,2-dibromohomoallylic alcohols , which could potentially affect various biochemical pathways.
Result of Action
The compound is known to be involved in the cyclization of 1,2-dibromohomoallylic alcohols , which could potentially lead to various molecular and cellular effects.
Action Environment
It’s known that the compound is prepared via cu-catalyzed intramolecular cyclization , a process that could potentially be influenced by various environmental factors.
Propiedades
IUPAC Name |
4-bromo-2,3-dihydrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-4-1-2-6-3-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIIIRXJHXEIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-bromo-2,3-dihydrofuran a useful synthetic building block?
A1: The paper highlights the value of this compound as a versatile building block in organic synthesis for several reasons []. Firstly, it's a non-aromatic heterocycle, which broadens its reactivity compared to aromatic counterparts. Secondly, the presence of the bromine atom at the 4-position acts as a "handle," allowing for further functionalization through various coupling reactions. This enables chemists to use it as a starting point for creating a diverse range of complex molecules.
Q2: How is this compound synthesized according to this research?
A2: The paper describes a novel and efficient method for synthesizing 4-bromo-2,3-dihydrofurans []. The key reaction involves a copper-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols. These alcohols are readily accessible in just two steps from common starting materials like aromatic and aliphatic aldehydes and ketones. This synthetic route provides a straightforward and general approach to accessing these valuable compounds.
Q3: How did the researchers use computational chemistry in their study of this compound synthesis?
A3: The researchers employed molecular dynamics simulations to understand the selectivity observed in their synthesis []. By simulating the reaction with simple substrates and focusing on key geometric parameters, they could rationalize why specific products were favored. This demonstrates the power of computational chemistry in complementing experimental work, providing insights into reaction mechanisms and guiding the development of more efficient synthetic strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)

![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)
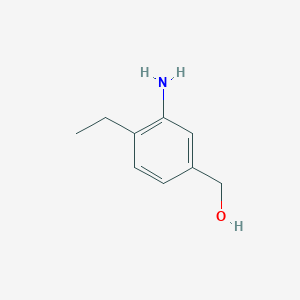

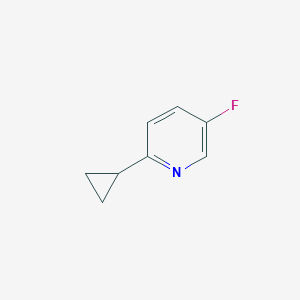
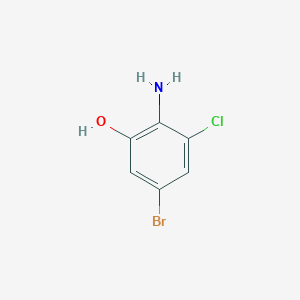
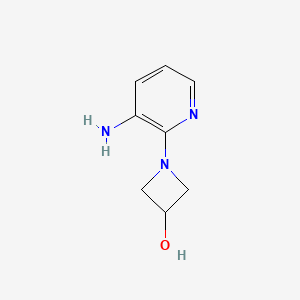

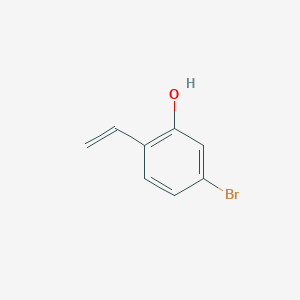
![Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1380583.png)


